(3-Bromo-4-methylpyridin-2-yl)methanol
Description
(3-Bromo-4-methylpyridin-2-yl)methanol is a pyridine derivative featuring a bromo substituent at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(3-bromo-4-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4H2,1H3 |
InChI Key |
NMBNFBNOGDRMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following pyridine-based methanol derivatives are structurally relevant for comparison:
Comparative Analysis
Halogen Substituents
- Bromine vs. Bromine’s larger atomic radius and polarizability may improve reactivity in metal-catalyzed reactions .
- Positional Effects : The 3-bromo substituent in the target compound contrasts with the 5-bromo/2-chloro arrangement in , which may alter regioselectivity in subsequent reactions.
Electron-Donating and Withdrawing Groups
- This contrasts with the trifluoromethyl (CF₃) group in 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine , which is strongly electron-withdrawing and could deactivate the ring toward electrophilic substitution.
Hydroxymethyl Group Reactivity
- The hydroxymethyl group in all listed compounds enables oxidation to carboxylic acids or conversion to esters. However, steric hindrance from the 4-methyl group in the target compound might slow these reactions compared to less hindered analogs like (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol .
Heterocyclic Core Variations
- The pyrimidine-based analog in introduces a different heterocyclic system (pyrimidine vs. pyridine), which significantly alters electronic properties and hydrogen-bonding capacity.
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